4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde
Description
Table 1: Key Properties of this compound
Relationship to Benzothiophene Chemistry
This compound shares structural motifs with both benzothiophenes and thiophene-based aldehydes , bridging gaps between these classes:
- Saturated vs. Aromatic Systems : Unlike fully aromatic benzothiophenes, the tetrahydro derivative exhibits reduced conjugation, which lowers its redox potential and modifies $$\pi$$-stacking interactions. This property is advantageous in materials science, where controlled electronic behavior is essential.
- Functionalization Pathways : The compound’s aldehyde group enables regioselective derivatization, contrasting with the electrophilic substitution limitations of unsubstituted benzothiophenes. For instance, Jeyachandran and Kumar utilized similar aldehydes in domino reactions to synthesize polycyclic heteroaromatics.
General Applications and Importance
The compound’s applications span multiple domains:
- Pharmaceutical Intermediates : It serves as a precursor for RORγt modulators, which are investigated for treating autoimmune diseases and cancer. For example, Fouda et al. synthesized 2,3-disubstituted tetrahydrobenzothiophenes showing potent RORγt inverse agonism.
- Materials Science : The aldehyde group facilitates incorporation into polymers and coordination complexes, enhancing thermal stability and optical properties.
- Chemical Biology : Derivatives inhibit enzymes like PDK1 and LDHA, which are overexpressed in colorectal cancer. Nanoparticles functionalized with tetrahydrobenzothiophene derivatives exhibit targeted anticancer activity.
Properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10OS/c10-5-7-6-11-9-4-2-1-3-8(7)9/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLUUVQVCSPXKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=CS2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401216587 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851634-60-1 | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851634-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401216587 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Diethyl (Mercaptomethyl)phosphonate and 2-Chlorocyclohexene-1-carboxaldehyde
One of the primary synthetic routes involves a two-stage reaction starting from diethyl (mercaptomethyl)phosphonate and 2-chlorocyclohexene-1-carboxaldehyde:
- Stage 1: Diethyl (mercaptomethyl)phosphonate is deprotonated with sodium hydride in tetrahydrofuran (THF) at 0 °C for approximately 15 minutes to generate a nucleophilic species.
- Stage 2: This intermediate is reacted with 2-chlorocyclohexene-1-carboxaldehyde in THF at 20 °C under an inert argon atmosphere for 19 hours. In some cases, an additional portion of sodium hydride is added to drive the reaction to completion.
- Workup: The reaction mixture is quenched with cold water or brine and extracted with diethyl ether. The combined organic layers are dried and concentrated, followed by chromatographic purification on silica gel using ethyl ether as the eluent.
Yields reported for this method vary between 24% and 49%, depending on reaction conditions and substrate purity.
| Step | Reagents & Conditions | Time | Temperature | Atmosphere | Yield (%) |
|---|---|---|---|---|---|
| 1 | Diethyl (mercaptomethyl)phosphonate + NaH in THF | 15 minutes | 0 °C | Inert | - |
| 2 | Addition of 2-chlorocyclohexene-1-carboxaldehyde | 19 hours | 20 °C | Argon | 24–49 |
| Workup | Extraction, drying, chromatography | - | Room temp | - | - |
This method is well-documented for producing the tetrahydrobenzothiophene core with an aldehyde group at the 3-position, making it a foundational synthetic approach.
Functionalization via Reaction with Active Carbonyl Compounds
Further elaboration of the 4,5,6,7-tetrahydrobenzothiophene scaffold, including the aldehyde derivative, can be achieved by reacting key intermediates such as 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile or carboxylic acid esters with various electrophilic carbonyl reagents:
- Reagents such as ethyl chloroformate, chloroacetyl chloride, thiophene-2-carbonyl chloride, and 4-chlorobenzoyl chloride have been used to introduce carbamate, chloroacetamide, and amide functionalities.
- These transformations often proceed under mild conditions and allow for the generation of diverse derivatives useful for further chemical modifications or biological evaluations.
This synthetic flexibility is crucial for medicinal chemistry applications, where the aldehyde group can be transformed or serve as a handle for additional functionalization.
Alternative Synthetic Routes via Thioglycolate Condensation
An alternative approach involves the condensation of substituted benzaldehydes with ethyl thioglycolate in the presence of bases such as triethylamine or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF):
- For example, 4-chloro-2-fluorobenzaldehyde reacts with ethyl thioglycolate at 80 °C under nitrogen atmosphere for several hours, followed by workup involving precipitation and filtration.
- This method yields ethyl benzo[b]thiophene-2-carboxylate derivatives, which can be further manipulated to obtain the tetrahydrobenzothiophene aldehyde via reduction or other functional group transformations.
These procedures are adapted from protocols for benzo[b]thiophene derivatives but can be modified for the tetrahydro analogs.
Key Considerations in Synthesis
- Inert Atmosphere: Most synthetic routes require an inert atmosphere (argon or nitrogen) to prevent oxidation or side reactions.
- Temperature Control: Low temperatures (0–20 °C) are critical in initial stages to control reactivity, especially when handling sodium hydride and sensitive intermediates.
- Purification: Silica gel chromatography with ethyl ether or ethyl acetate as eluents is standard for isolating pure aldehyde products.
- Yields: Vary depending on substrates and reaction times but typically range from 24% to 50%.
Summary Table of Preparation Methods
| Method No. | Starting Materials | Key Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Diethyl (mercaptomethyl)phosphonate + 2-chlorocyclohexene-1-carboxaldehyde | NaH, THF, inert atmosphere, 0–20 °C, 19 h | Nucleophilic substitution/cyclization | 24–49 | Classic method, well-documented |
| 2 | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carbonitrile or esters | Active carbonyl compounds (e.g., chloroacetyl chloride) | Acylation/functionalization | Variable | Enables diverse derivative synthesis |
| 3 | Substituted benzaldehydes + ethyl thioglycolate | Base (Et3N or K2CO3), DMSO or DMF, heat | Condensation/cyclization | Moderate | Adapted from benzo[b]thiophene synthesis |
Detailed Research Findings on Preparation
- The nucleophilic substitution of diethyl (mercaptomethyl)phosphonate with β-chloroacroleins under basic conditions provides a reliable route to the tetrahydrobenzothiophene core with aldehyde functionality.
- Functionalization of the aldehyde group through reaction with various carbonyl chlorides expands the chemical space for pharmaceutical applications, particularly in the design of modulators for nuclear receptors.
- Alternative condensation methods with thioglycolate esters offer a complementary approach, useful for introducing substituents on the benzothiophene ring system before aldehyde formation.
- Recent medicinal chemistry studies emphasize the importance of precise substitution patterns on the tetrahydrobenzothiophene ring to optimize biological activity, underscoring the need for versatile synthetic methods.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under acidic or basic conditions.
Major Products:
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is primarily utilized as an intermediate in the synthesis of pharmaceuticals. It plays a crucial role in developing drugs targeting neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's structure allows for modifications that enhance biological activity and selectivity towards specific targets.
Case Study: Neurological Disorders
Research has shown that derivatives of this compound exhibit neuroprotective effects. For instance, a study demonstrated that certain synthesized analogs could inhibit acetylcholinesterase activity, suggesting potential use in treating cognitive impairments associated with neurodegenerative diseases .
Organic Synthesis
Building Block for Complex Molecules
In organic chemistry, this compound serves as a fundamental building block for synthesizing more complex organic molecules. Its reactivity allows chemists to explore new synthetic pathways and develop novel compounds.
Data Table: Synthetic Pathways
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Aldol Condensation | Base-catalyzed | 85 |
| Friedel-Crafts Reaction | Lewis acid catalysis | 78 |
| Nucleophilic Addition | Aqueous conditions | 90 |
Material Science
Enhancing Polymer Properties
The incorporation of this compound into polymer formulations has been shown to improve properties such as flexibility and thermal stability. This enhancement is crucial for developing advanced materials used in various industries.
Case Study: Polymer Composites
A study investigated the effects of adding this compound to polycarbonate matrices. Results indicated improved impact resistance and thermal stability compared to control samples without the compound.
Flavor and Fragrance Industry
Unique Aromatic Profile
The compound's distinctive aromatic characteristics make it valuable in creating novel fragrances and flavorings. Its use can provide a competitive edge in product differentiation within the flavor and fragrance market.
Application Example: Fragrance Formulation
In fragrance formulation, this compound has been utilized to create unique scent profiles that appeal to consumers seeking innovative products .
Environmental Chemistry
Potential in Environmental Remediation
Research indicates that this compound may have applications in environmental remediation efforts. Studies focus on its ability to degrade pollutants through various chemical reactions.
Case Study: Pollutant Degradation
A recent study highlighted the compound's effectiveness in breaking down specific environmental pollutants under controlled conditions. The results showed significant degradation rates compared to traditional methods .
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is not well-documented. its biological activities are likely mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes or disruption of cell membrane integrity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s structural analogs primarily differ in substituents on the benzothiophene core. Below is a comparative analysis based on functional groups, reactivity, and applications:
Table 1: Comparative Analysis of 4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde and Analogues
Biological Activity
4,5,6,7-Tetrahydro-1-benzothiophene-3-carbaldehyde is an organic compound belonging to the class of benzothiophene derivatives. This compound is notable for its potential biological activities, particularly in pharmaceutical applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H9OS
- Molecular Weight : 165.24 g/mol
- CAS Number : 851634-60-1
The biological activity of this compound is primarily attributed to its interactions with various biological targets. Similar compounds have been investigated for their ability to inhibit key metabolic enzymes such as pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial in cancer metabolism and energy production pathways .
Target Enzymes
- PDK1 : Inhibition may lead to altered glucose metabolism and reduced cancer cell proliferation.
- LDHA : Targeting this enzyme can disrupt the Warburg effect commonly observed in cancer cells.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines. For instance:
- Cell Lines Tested : LoVo (colorectal cancer) and HCT-116 (colorectal cancer) cells demonstrated significant sensitivity to the compound's derivatives.
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Antioxidants play a critical role in protecting cells from oxidative stress, which is linked to various diseases including cancer.
Antimicrobial Properties
Preliminary studies suggest potential antibacterial and antifungal activities, although further research is necessary to establish these effects conclusively .
Case Studies and Experimental Results
Recent studies have utilized various experimental setups to assess the biological activity of this compound:
Applications in Pharmaceutical Development
This compound serves as a valuable intermediate in the synthesis of pharmaceuticals targeting neurological disorders and cancer therapies. Its unique structure allows for modifications that can enhance its efficacy against specific targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4,5,6,7-tetrahydro-1-benzothiophene-3-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer: The compound is typically synthesized via cyclocondensation of cyclohexanone derivatives with sulfur-containing precursors, followed by formylation at the 3-position. Key variables include solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalysts like POCl₃ for formylation. Purity optimization involves column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol .
- Data Consideration: Monitor reaction progress via TLC and confirm product identity using H/C NMR (e.g., aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch at ~1680 cm⁻¹) .
Q. How can the solid-state structure of this compound be determined, and what software tools are recommended for crystallographic analysis?
- Methodological Answer: Single-crystal X-ray diffraction is the gold standard. Use SHELXL for structure refinement and WinGX for data integration. ORTEP-3 is ideal for visualizing thermal ellipsoids and hydrogen-bonding networks. Ensure data collection at low temperature (100 K) to minimize disorder .
- Data Contradiction: Discrepancies in bond lengths (e.g., C–S vs. C–O) may arise from twinning or poor crystal quality; resolve via iterative refinement and validating against Cambridge Structural Database (CSD) entries .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- Methodological Answer: Combine H/C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For NMR, prioritize deuterated chloroform (CDCl₃) to observe aldehyde protons without exchange broadening. IR confirms aldehyde (1680 cm⁻¹) and aromatic C–H stretches (3050–3100 cm⁻¹) .
Advanced Research Questions
Q. How does the puckering conformation of the tetrahydrobenzothiophene ring influence reactivity and intermolecular interactions?
- Methodological Answer: Use Cremer-Pople puckering parameters to quantify ring distortion. Analyze via DFT calculations (B3LYP/6-311+G(d,p)) and compare with crystallographic data. The chair-like conformation minimizes steric strain, while envelope forms may enhance hydrogen-bond donor/acceptor capacity .
- Data Contradiction: Discrepancies between computational and experimental puckering angles may arise from crystal packing forces; address via periodic boundary condition (PBC) simulations .
Q. What strategies resolve contradictions in biological activity data for derivatives of this compound?
- Methodological Answer: Cross-validate antimicrobial assays (e.g., MIC vs. time-kill curves) and account for solvent effects (DMSO cytotoxicity). Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like fungal CYP51 or bacterial gyrase. Confirm via isothermal titration calorimetry (ITC) .
- Case Study: Derivatives with electron-withdrawing substituents (e.g., –CN) show enhanced antifungal activity but reduced solubility; balance via prodrug strategies .
Q. How can hydrogen-bonding patterns in crystals guide the design of co-crystals for improved bioavailability?
- Methodological Answer: Apply graph-set analysis (Etter’s rules) to categorize H-bond motifs (e.g., rings). Co-crystallize with pharmaceutically acceptable co-formers (e.g., nicotinamide) to enhance dissolution rates. Validate via PXRD and dissolution testing .
Q. What advanced crystallographic methods address disorder in the aldehyde group during refinement?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
